TCS 1102

Übersicht

Beschreibung

TCS 1102 ist ein potenter, dualer Orexin-Rezeptor-Antagonist. Er wurde umfassend auf seine Fähigkeit untersucht, die Aktivität von Orexin-Rezeptoren zu hemmen, die an der Regulierung von Wachheit und Appetit beteiligt sind. Die Verbindung zeigt eine ausgezeichnete Blut-Hirn-Schranken-Penetrabilität und eine moderate Bioverfügbarkeit bei Ratten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Grundstruktur: Dies beinhaltet die Reaktion von Biphenyl-2-ylamin mit einem geeigneten Acylierungsmittel, um das Biphenyl-2-ylamid-Zwischenprodukt zu bilden.

Einführung der Benzimidazol-Einheit: Das Zwischenprodukt wird dann mit 1-Methyl-1H-benzimidazol-2-thiol umgesetzt, um die Benzimidazol-Einheit einzuführen.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem Pyrrolidin-Derivat, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCS 1102 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: This involves the reaction of biphenyl-2-ylamine with a suitable acylating agent to form the biphenyl-2-ylamide intermediate.

Introduction of the benzimidazole moiety: The intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to introduce the benzimidazole moiety.

Final coupling: The final step involves coupling the intermediate with a pyrrolidine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TCS 1102 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Grundstruktur von this compound einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln und Nucleophilen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

TCS 1102 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Struktur-Wirkungs-Beziehung von Orexin-Rezeptor-Antagonisten zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf Orexin-Rezeptoren in verschiedenen biologischen Systemen untersucht.

Medizin: Wird als potenzielles Therapeutikum für Erkrankungen wie Schlaflosigkeit und Angstzustände untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Orexin-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an und Hemmung von Orexin-Rezeptoren, insbesondere OX1- und OX2-Rezeptoren. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die Wachheit und Appetit regulieren. Die hohe Affinität der Verbindung für diese Rezeptoren macht sie zu einem potenten Antagonisten .

Wirkmechanismus

TCS 1102 exerts its effects by binding to and inhibiting orexin receptors, specifically OX1 and OX2 receptors. This inhibition prevents the activation of downstream signaling pathways that regulate wakefulness and appetite. The compound’s high affinity for these receptors makes it a potent antagonist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB-334867: Ein weiterer Orexin-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

Almorexant: Ein dualer Orexin-Rezeptor-Antagonist mit vergleichbaren Wirkungen.

Suvorexant: Ein klinisch zugelassener Orexin-Rezeptor-Antagonist zur Behandlung von Schlaflosigkeit.

Einzigartigkeit

TCS 1102 ist einzigartig aufgrund seiner hohen Affinität für sowohl OX1- als auch OX2-Rezeptoren sowie seiner ausgezeichneten Blut-Hirn-Schranken-Penetrabilität. Diese Eigenschaften machen es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Orexin-Rezeptoren in verschiedenen physiologischen Prozessen .

Biologische Aktivität

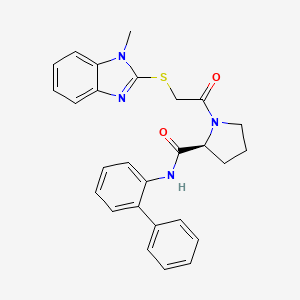

TCS 1102, a potent dual orexin receptor antagonist, has garnered attention in the field of neuropharmacology for its potential therapeutic applications in treating various neuropsychiatric disorders. With a chemical structure represented as N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1 H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide], this compound exhibits high affinity for both orexin receptors (OX1 and OX2), with Ki values of 0.2 nM and 3 nM, respectively .

This compound functions by antagonizing the orexin receptors, which play critical roles in regulating arousal, appetite, and energy expenditure. By blocking these receptors, this compound can inhibit orexin-A mediated effects such as increased feeding behavior and locomotion .

In Vivo Studies

Research has demonstrated that this compound effectively reduces orexin-A-induced food self-administration in animal models. For instance, a study indicated that administration of this compound significantly decreased food intake stimulated by orexin-A in rats . However, its effects on nicotine self-administration were less pronounced; while it did not affect cue-induced or nicotine-primed reinstatement, there was a transient reduction in responding during the first 15 minutes of a reinstatement session following chronic nicotine exposure .

Summary of Key Findings

| Study | Findings | Methodology |

|---|---|---|

| Shoblock et al. (2010) | Decreased ethanol self-administration | Rats administered with this compound |

| Khoo et al. (2017) | No effect on nicotine self-administration | Intracerebroventricular administration of this compound |

| Current Study | Reduced orexin-A induced feeding behavior | Behavioral assays in rats |

Case Study 1: Orexin-A and Food Intake

In a controlled study, this compound was administered to rats to assess its impact on food intake driven by orexin-A. The results showed a significant reduction in food self-administration when compared to control groups receiving saline injections. This suggests that this compound may have therapeutic potential for conditions characterized by hyperphagia .

Case Study 2: Nicotine Seeking Behavior

Another study evaluated the effects of this compound on nicotine-seeking behavior in rats. Despite its efficacy in reducing food intake, this compound did not significantly alter nicotine self-administration or reinstatement behaviors after both short-term and chronic access to nicotine. This indicates a potential limitation in its application for treating nicotine addiction .

Eigenschaften

IUPAC Name |

(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGRVXJEMSEQY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.